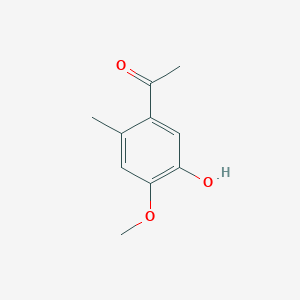1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone
CAS No.: 6948-37-4
Cat. No.: VC8165830
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6948-37-4 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C10H12O3/c1-6-4-10(13-3)9(12)5-8(6)7(2)11/h4-5,12H,1-3H3 |
| Standard InChI Key | MFWHQNNQKUUWEX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(=O)C)O)OC |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)C)O)OC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Structural Features
The IUPAC name 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone reflects its substitution pattern:
-
A hydroxyl (-OH) group at position 5
-
A methoxy (-OCH) group at position 4
-
A methyl (-CH) group at position 2
The SMILES notation is CC1=CC(=C(C=C1C(=O)C)O)OC, and the InChI key is MFWHQNNQKUUWEX-UHFFFAOYSA-N .
Synthesis Methods
Friedel-Crafts Acylation Approach
A common route involves Friedel-Crafts acylation of 2-methyl-4-methoxyphenol with acetic anhydride under acidic conditions. This method yields the product but requires careful control of reaction stoichiometry to avoid over-acylation .
Phase-Transfer Catalyzed Alkylation
A patent (CN112142579A) describes alkylation of 2,4-dihydroxybenzophenone with methyl halides (e.g., CHCl) using a phase-transfer catalyst (e.g., tetrabutylammonium chloride) in a high-pressure reactor. Conditions include:
Kojic Acid Derivative Pathway
A multi-step synthesis from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) involves:
-
Chlorination with SOCl to form 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.
-
Hydrolysis to 5-hydroxy-2-methyl-4H-pyran-4-one.
-
Methylation with methyl triflate to yield the final pyrylium triflate derivative .
Physical and Chemical Properties
Biological and Industrial Applications
UV Absorber Synthesis
The compound serves as an intermediate in synthesizing 2-hydroxy-4-methoxybenzophenone, a UV filter used in sunscreens. A patent highlights its production via alkylation of dihydroxybenzophenones, offering environmental advantages over traditional dimethyl sulfate methods .
Organic Synthesis Building Block
Its phenolic and ketonic functionalities make it valuable for constructing heterocycles, such as pyrylium salts used in [5+2] cycloadditions .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Use personal protective equipment (gloves, goggles) |
| H312: Harmful in contact with skin | Avoid dust formation; ensure adequate ventilation |
| H332: Harmful if inhaled | Store in a dark, dry place under inert gas |
Safety data sheets (SDS) recommend disposal via incineration or licensed waste management services .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume